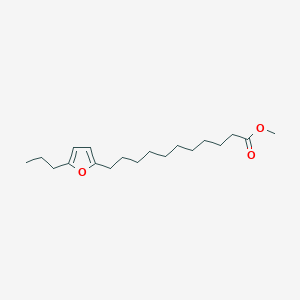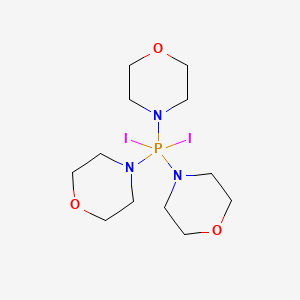
4,4',4''-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) is a complex organophosphorus compound characterized by the presence of iodine atoms and morpholine rings
Métodos De Preparación
The synthesis of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) typically involves the reaction of phosphorus triiodide with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process can be summarized as follows:
Reaction of Phosphorus Triiodide with Morpholine: Phosphorus triiodide (PI3) is reacted with an excess of morpholine (C4H9NO) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring safety and environmental compliance.
Análisis De Reacciones Químicas
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s iodine atoms and morpholine rings play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
4,4’,4’'-(Diiodo-lambda~5~-phosphanetriyl)tris(morpholine) can be compared with similar compounds such as:
4,4’-Dithiodimorpholine: This compound contains sulfur atoms instead of iodine and has different chemical and biological properties.
4,4’-Diiododiphenyl: This compound has a simpler structure with two iodine atoms attached to a biphenyl ring.
Propiedades
Número CAS |
64674-08-4 |
|---|---|
Fórmula molecular |
C12H24I2N3O3P |
Peso molecular |
543.12 g/mol |
Nombre IUPAC |
diiodo(trimorpholin-4-yl)-λ5-phosphane |
InChI |
InChI=1S/C12H24I2N3O3P/c13-21(14,15-1-7-18-8-2-15,16-3-9-19-10-4-16)17-5-11-20-12-6-17/h1-12H2 |
Clave InChI |
KXNYQRGEWGLRQA-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1P(N2CCOCC2)(N3CCOCC3)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


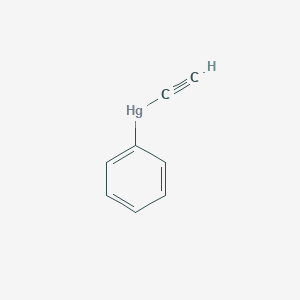
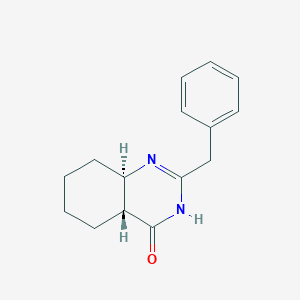
![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485144.png)
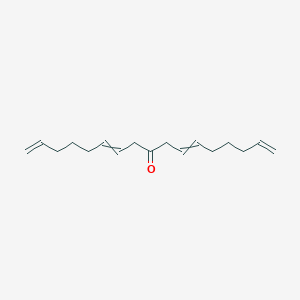

![{[(4-Methoxyphenyl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14485165.png)

![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
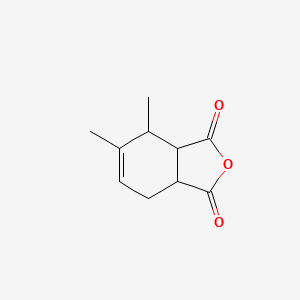
![N-[(2-chloro-1-propylindol-3-yl)methylideneamino]-3-nitroaniline](/img/structure/B14485182.png)
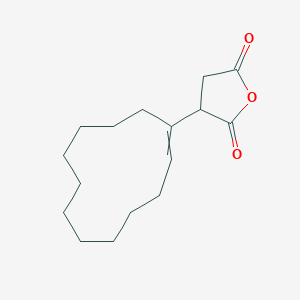
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
